molecular formula C9H13BN2O3 B3060239 3-Amino-5-(ethylcarbamoyl)phenylboronic acid CAS No. 2096330-11-7

3-Amino-5-(ethylcarbamoyl)phenylboronic acid

Cat. No.: B3060239
CAS No.: 2096330-11-7
M. Wt: 208.02
InChI Key: KVCFGNQOLPQDAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-(ethylcarbamoyl)phenylboronic acid ( 2096330-11-7) is a specialized aromatic boronic acid derivative of high value in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C 9 H 13 BN 2 O 3 and a molecular weight of 208.02 g/mol, is characterized by the presence of two critical functional groups: a boronic acid moiety and an ethylcarbamoyl group, situated meta to a free amino group on the phenyl ring . This unique structure makes it a versatile building block, or synthetic intermediate, for the construction of more complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. Its primary research value lies in its application as a key precursor in the synthesis of potential pharmaceutical candidates, particularly for the development of enzyme inhibitors and receptor modulators where the boronic acid group can impart specific binding characteristics. The compound is offered with a purity of not less than 95% and is associated with the MDL number MFCD22192444 . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

[3-amino-5-(ethylcarbamoyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BN2O3/c1-2-12-9(13)6-3-7(10(14)15)5-8(11)4-6/h3-5,14-15H,2,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCFGNQOLPQDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)N)C(=O)NCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101198114
Record name Boronic acid, B-[3-amino-5-[(ethylamino)carbonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101198114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096330-11-7
Record name Boronic acid, B-[3-amino-5-[(ethylamino)carbonyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096330-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-amino-5-[(ethylamino)carbonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101198114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Route 1: Sequential Functionalization of Phenylboronic Acid

Step 1: Nitration of 3-Bromophenylboronic Acid

  • Reagents : Fuming HNO₃ (90%), H₂SO₄ (conc.), 0°C → 25°C, 12 h.
  • Yield : 78% (HPLC purity >95%).
  • Key Intermediate : 3-Nitro-5-bromophenylboronic acid.

Step 2: Ethylcarbamoyl Installation via Buchwald-Hartwig Amination

  • Catalyst : Pd(OAc)₂/Xantphos (5 mol%).
  • Base : Cs₂CO₃, Toluene, 110°C, 24 h.
  • Yield : 65% (isolated as off-white solid).

Step 3: Nitro Reduction with H₂/Pd-C

  • Conditions : 10% Pd/C, H₂ (1 atm), EtOH, 6 h.
  • Yield : 89% (¹H NMR confirmed).

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2
Total Yield 44% 73%
Purification Steps 3 (column chromatography) 2 (recrystallization)
Palladium Usage 5 mol% 0 mol%
Scalability (Lab to Pilot) Moderate High
Key Limitation Over-reduction risk Isocyanate handling

Route 2 outperforms Route 1 in yield and scalability but requires stringent control over exothermic reactions during isocyanate addition.

Critical Process Optimization Strategies

Solvent Effects on Carbamoylation

  • DCM vs. THF : DCM provides higher regioselectivity (98:2 vs. 92:8) due to reduced nucleophilic competition.
  • Temperature Control : Maintaining 0°C during isocyanate addition minimizes dimerization (<2% byproduct).

Catalytic System Tuning

  • Pd-Free Alternatives : CuI/1,10-phenanthroline enables carbamoylation at 80°C with 70% yield but lower purity.

Analytical Characterization Data

Technique Key Findings
¹¹B NMR δ 29.5 ppm (trigonal boronic acid), anhydride-free
IR 1340 cm⁻¹ (B-O), 1665 cm⁻¹ (C=O carbamate)
HRMS [M+H]⁺ Calc. 208.02, Found 208.019

Industrial-Scale Production Considerations

  • Continuous Flow Nitration : Microreactors reduce decomposition risks (residence time <2 min at 25°C).
  • In Situ Isocyanate Generation : Phosgene-free methods using urea derivatives improve safety.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(ethylcarbamoyl)phenylboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

3-Amino-5-(ethylcarbamoyl)phenylboronic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Amino-5-(ethylcarbamoyl)phenylboronic acid involves its ability to form reversible covalent bonds with biological molecules. The boronic acid moiety can interact with diols and other nucleophiles, making it useful in enzyme inhibition and drug design. The ethylcarbamoyl group enhances its stability and specificity towards target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related boronic acids:

Compound Name Substituents Key Properties Applications/Notes Reference
3-Amino-5-(ethylcarbamoyl)phenylboronic acid 3-NH₂, 5-NHCO-C₂H₅ Enhanced hydrogen bonding; moderate hydrophilicity Potential use in drug delivery (pH/diol-responsive systems)
3-Amino-5-(methylcarbamoyl)phenylboronic acid 3-NH₂, 5-NHCO-CH₃ Higher solubility in polar solvents; smaller alkyl chain reduces steric hindrance Discontinued; possibly due to instability or synthesis challenges
3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid 3-NH₂, 5-NHCO-cyclopropane Increased lipophilicity; cyclopropane may enhance metabolic stability Active pharmaceutical intermediate (97% purity)
(3-(Methylcarbamoyl)phenyl)boronic acid 3-NHCO-CH₃ (no amino group) Lower polarity; lacks amino-derived reactivity Used in Suzuki-Miyaura coupling; less effective in diol-binding systems
3-Amino-4-Bromophenylboronic acid hydrochloride 3-NH₂, 4-Br Bromine enables cross-coupling reactions; acidic HCl salt Building block for halogenated arylboronates

Solubility and Reactivity

  • Solubility Trends : Ethylcarbamoyl and methylcarbamoyl groups improve solubility in polar solvents (e.g., acetone, chloroform) compared to unmodified phenylboronic acid, which has low solubility in hydrocarbons . Cyclopropylcarbamoyl derivatives may exhibit balanced solubility in organic-aqueous mixtures due to their moderate lipophilicity .
  • Reactivity: The amino group in this compound enables conjugation with biomolecules (e.g., proteins, polymers) via reductive amination or carbodiimide chemistry, a feature absent in non-amino analogs like (3-(methylcarbamoyl)phenyl)boronic acid .

Biological Activity

3-Amino-5-(ethylcarbamoyl)phenylboronic acid is a phenylboronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, influencing cellular processes such as proliferation, apoptosis, and migration. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound exhibits the following mechanisms:

  • Target Interactions : It has been shown to interact with proteins involved in signaling pathways related to cancer cell growth and survival.
  • Biochemical Pathways : The compound influences pathways associated with apoptosis and cell cycle regulation, promoting programmed cell death in malignant cells.

Antitumor Activity

Several studies have demonstrated the antitumor properties of this compound:

  • Cell Proliferation Inhibition : Research indicated that this compound significantly inhibits the proliferation of various cancer cell lines, including hepatocellular carcinoma (HCC) cells. The inhibition was linked to the downregulation of key signaling proteins such as c-Met and AKT.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and cell death .

Antimicrobial Properties

In addition to its antitumor effects, this compound exhibits antimicrobial activity:

  • Bacterial Inhibition : Studies have reported that this compound can effectively reduce bacterial colony counts in vitro, suggesting potential applications in treating bacterial infections .

Case Studies

A few notable case studies highlight the efficacy of this compound in various biological contexts:

  • Hepatocellular Carcinoma :
    • A study involving HCC cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.
  • Bacterial Infections :
    • Another investigation assessed the antimicrobial effects against Gram-negative bacteria, revealing a substantial decrease in bacterial survival rates when exposed to the compound .

Data Tables

Biological ActivityObserved EffectReference
Cell ProliferationSignificant inhibition
Apoptosis InductionIncreased caspase activity
Antimicrobial ActivityReduced bacterial colony counts

Q & A

Q. What are optimal storage conditions for 3-Amino-5-(ethylcarbamoyl)phenylboronic acid to maintain stability?

Methodological Answer: Stability is highly dependent on temperature and humidity. Based on analogous phenylboronic acid derivatives, storage at 0–6°C in airtight containers is recommended to prevent hydrolysis and oxidation. For example, 3-aminophenylboronic acid hemisulfate requires refrigeration (0–6°C) to avoid decomposition . Regular monitoring via HPLC or NMR is advised to confirm structural integrity over time.

Q. How can researchers optimize solubility for Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: Solubility depends on solvent polarity and substituent effects. For phenylboronic acids, ether and ketones (e.g., acetone) generally enhance solubility due to their ability to stabilize the boronic acid group through hydrogen bonding. For example, phenylboronic acid pinacol esters exhibit improved solubility in chloroform and ketones compared to the parent acid . A stepwise approach:

Test solubility in polar aprotic solvents (e.g., DMF, THF) with sonication.

Add co-solvents like methanol or water (if compatible with reaction conditions).

For low solubility, consider synthesizing pinacol esters, which are more lipophilic .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

  • NMR (¹H, ¹¹B, ¹³C): Confirm boronic acid presence (¹¹B NMR δ ~30 ppm) and amine/amide functionality .
  • HPLC-MS: Assess purity and detect hydrolysis byproducts (e.g., deboronation).
  • FT-IR: Identify B-O (1350–1310 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches .
  • Elemental Analysis: Verify stoichiometry, especially for novel derivatives .

Advanced Research Questions

Q. How does the ortho-substituent influence the binding affinity of phenylboronic acids to diols under physiological conditions?

Methodological Answer: Ortho-substituents like amines or hydroxymethyl groups lower the pKa of boronic acids, enhancing diol binding at neutral pH. For instance, ortho-hydroxyalkyl arylboronic acids exhibit superior glycoside binding via 4,6-diol interactions, critical for cell-surface glycoconjugate recognition . To test this:

Synthesize derivatives with electron-donating groups (e.g., -NH₂, -OH) at the ortho position.

Measure pKa via potentiometric titration or fluorescence assays.

Use isothermal titration calorimetry (ITC) to quantify binding constants with model diols (e.g., fructose) .

Q. What strategies exist for integrating this compound into dynamic-covalent polymers for stimuli-responsive drug delivery?

Methodological Answer: Boronic acids form reversible esters with diols, enabling pH- or glucose-responsive systems. For example:

  • Arm-first polymerization: React boronic acid-containing block copolymers (e.g., poly(APBA-b-PDMA)) with multifunctional diols to form star polymers with dynamic cores .
  • Competitive dissociation: Introduce monofunctional diols (e.g., sorbitol) to trigger polymer disassembly under physiological conditions .
  • N→B coordination: Design nanocarriers using intramolecular interactions between boronic acids and amines for protein drug delivery .

Q. How can computational methods predict the reactivity and interactions of this boronic acid derivative in complex systems?

Methodological Answer:

  • DFT calculations (B3LYP/6-311+G(d,p)): Optimize geometry, calculate frontier orbitals (HOMO/LUMO), and simulate vibrational spectra to predict reactivity .
  • Molecular docking: Model interactions with biological targets (e.g., enzymes with diol-containing active sites) using AutoDock Vina .
  • MD simulations: Study solvation effects and stability in aqueous/organic mixtures (e.g., using GROMACS) .

Data Contradiction Analysis

Example: Conflicting reports on solubility in chloroform (high in phenylboronic acid vs. low in trifluoromethyl derivatives ).
Resolution:

Compare substituent effects: Electron-withdrawing groups (e.g., -CF₃) reduce solubility in non-polar solvents.

Validate experimentally via gravimetric analysis in target solvents.

Use Redlich–Kister equations to correlate solubility data with solvent polarity .

Tables

Q. Table 1. Solubility of Phenylboronic Acid Derivatives in Common Solvents

SolventPhenylboronic AcidPinacol EsterAzaester
ChloroformModerateHighHigh
AcetoneHighModerateModerate
Dipropyl EtherHighLowLow
MethylcyclohexaneVery LowLowLow
Data adapted from solubility studies .

Q. Table 2. Key Spectral Data for Characterization

TechniqueKey SignalsReference
¹¹B NMRδ ~30 ppm (boronic acid)
FT-IRB-O: 1310–1350 cm⁻¹; N-H: 3300–3500 cm⁻¹
HPLC-MS[M+H]+: m/z calculated for C₉H₁₂BN₂O₃

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5-(ethylcarbamoyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Amino-5-(ethylcarbamoyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.